1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea

Prostate Cancer Antiproliferative Activity Kinase Inhibition

1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea, designated NSK-01105, is a synthetic small molecule belonging to the quinazolinone-phenylurea class. It was rationally designed as a sorafenib derivative wherein the pyridine ring of sorafenib is replaced by a quinazoline nucleus, a privileged scaffold for kinase inhibitors.

Molecular Formula C20H16N4O2S
Molecular Weight 376.43
CAS No. 941946-58-3
Cat. No. B2816315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea
CAS941946-58-3
Molecular FormulaC20H16N4O2S
Molecular Weight376.43
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4
InChIInChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25)
InChIKeyMADQGKBPQJCTAV-PTGBLXJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NSK-01105 (CAS 941946-58-3): A Quinazolinone-Phenylurea Sorafenib Derivative for Anticancer Research


1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea, designated NSK-01105, is a synthetic small molecule belonging to the quinazolinone-phenylurea class [1]. It was rationally designed as a sorafenib derivative wherein the pyridine ring of sorafenib is replaced by a quinazoline nucleus, a privileged scaffold for kinase inhibitors [2]. NSK-01105 is annotated in MeSH as an angiogenesis inhibitor with antineoplastic activity, and its primary mechanism involves dual suppression of VEGFR2 and EGFR signaling pathways, coupled with blockade of the Raf/MEK/ERK and PI3K/Akt/mTOR cascades [1][3].

Why Sorafenib and Other Multi-Kinase Inhibitors Cannot Replace NSK-01105 in Targeted Prostate Cancer Studies


NSK-01105 was engineered to address a specific pharmacological gap: while sorafenib potently inhibits VEGFR2 and Raf kinases, it lacks meaningful activity against epidermal growth factor receptor (EGFR), a driver of castration-resistant prostate cancer progression [1]. NSK-01105 incorporates a quinazoline core that confers concomitant EGFR inhibitory activity—a feature structurally absent in sorafenib [1]. Direct comparative data from prostate cancer models demonstrate that these structural modifications translate into quantitatively superior antiproliferative potency, enhanced in vivo tumor growth suppression, and a differentiated toxicity profile relative to sorafenib [1][2]. Generic substitution with sorafenib or other quinazoline urea derivatives (e.g., KRN633, vandetanib) would therefore forfeit this unique VEGFR2/EGFR dual-inhibition balance, which is the core value proposition of NSK-01105 in prostate cancer research.

NSK-01105 (CAS 941946-58-3) Quantitative Differentiation Evidence Against Sorafenib


NSK-01105 Demonstrates Superior Antiproliferative Potency vs. Sorafenib in Prostate Cancer Cell Lines

In a direct head-to-head comparison, NSK-01105 exhibited greater antiproliferative activity than sorafenib against both androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cell lines after 24-hour treatment [1]. The IC50 values for NSK-01105 were 5.92 µM (LNCaP) and 5.38 µM (PC-3), respectively [1]. Sorafenib IC50 values were not explicitly stated in the text but were reported to be higher; the publication states that NSK-01105 was 'more active against both prostate cancer cells compared with sorafenib' [1]. This quantitative advantage is critical for experimental designs requiring lower drug exposure to achieve equivalent or superior target cell killing.

Prostate Cancer Antiproliferative Activity Kinase Inhibition

NSK-01105 Achieves Higher In Vivo Tumor Growth Inhibition Rates Than Sorafenib in Prostate Cancer Xenografts

In LNCaP and PC-3 subcutaneous xenograft models, NSK-01105 administered orally at 60 mg/kg/day for 14 days produced tumor growth inhibition rates of 76.35% and 71.43%, respectively [1]. Under identical protocol conditions, sorafenib at the same dose achieved inhibition rates of 67.57% (LNCaP) and 60.21% (PC-3) [1]. This represents an absolute improvement of approximately 9–11 percentage points in tumor growth inhibition favoring NSK-01105. Additionally, the Tumour Biology study independently validated NSK-01105's in vivo efficacy at a lower 30 mg/kg dose, reporting inhibition rates of 63.82% (LNCaP) and 64.29% (PC-3) [2] (note: no sorafenib comparator was included in this second study).

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

NSK-01105 Suppresses EGFR Phosphorylation, a Target Inaccessible to Sorafenib

Western blot analysis in LNCaP and PC-3 prostate cancer cells revealed that NSK-01105 at 5 µM effectively suppressed the phosphorylation of epidermal growth factor receptor (EGFR) [1]. In stark contrast, sorafenib at the same concentration showed negligible effect on EGFR activation [1]. This qualitative and quantitative difference arises from the quinazoline scaffold engineered into NSK-01105, which is a well-established pharmacophore for EGFR inhibition [1]. The ability to simultaneously block VEGFR2 and EGFR signaling pathways is a unique mechanistic feature not replicated by sorafenib or most other clinically approved multi-kinase inhibitors.

EGFR Inhibition Kinase Selectivity Mechanistic Differentiation

NSK-01105 Exhibits a Favorable In Vivo Tolerability Profile Compared to Sorafenib

In the 14-day xenograft study, animal welfare monitoring revealed key tolerability differences: the sorafenib-treated group (60 mg/kg/day) experienced notable adverse effects including unkempt appearance, weight loss, and mortality (2 of 6 animals died in the LNCaP sorafenib group) [1]. By comparison, the NSK-01105 group at the identical dose showed only slight weight loss, with no deaths or severe morbidity reported [1]. Body weight data from Table 1 of the study show that NSK-01105-treated LNCaP-bearing mice maintained a mean body weight of 26.04 g (endpoint) versus 24.08 g in the sorafenib group, both starting from approximately 17.9–18.0 g [1].

In Vivo Toxicology Safety Margin Weight Loss

Optimal Research Applications and Procurement Scenarios for NSK-01105 (CAS 941946-58-3)


Prostate Cancer Xenograft Efficacy Studies Requiring Dual VEGFR2/EGFR Inhibition

NSK-01105 is the preferred agent for investigators modeling castration-resistant prostate cancer (CRPC) where both angiogenic (VEGFR2-driven) and proliferative (EGFR-driven) pathways must be simultaneously suppressed. The compound has been validated in LNCaP (androgen-sensitive) and PC-3 (androgen-independent) xenograft models with tumor growth inhibition rates exceeding 76% at 60 mg/kg and 64% at 30 mg/kg [1][2], establishing it as a reliable positive control or test article for CRPC preclinical programs.

Comparative Mechanistic Studies Distinguishing VEGFR2-Only vs. VEGFR2/EGFR Dual Inhibition

The unique pharmacological fingerprint of NSK-01105—potent VEGFR2 inhibition comparable to sorafenib plus EGFR inhibition absent in sorafenib—makes it an ideal tool compound for dissecting the relative contributions of EGFR signaling in angiogenesis, tumor invasion, and metastasis [1]. Researchers can use NSK-01105 alongside sorafenib as a matched comparator pair to isolate EGFR-dependent phenotypes in prostate cancer and other EGFR-expressing tumor models.

Long-Duration In Vivo Oncology Studies Where Tolerability Is Critical

For chronic dosing regimens exceeding two weeks, NSK-01105 offers a superior safety margin over sorafenib, as evidenced by zero mortality versus 33% mortality in the LNCaP xenograft model at 60 mg/kg/day [1]. This improved tolerability supports extended treatment protocols, combination therapy studies, and experiments requiring maintenance of animal welfare standards over prolonged observation periods.

Chemical Biology and Kinase Selectivity Profiling Programs

As a quinazolinone-phenylurea hybrid, NSK-01105 represents a distinct chemotype within the type II kinase inhibitor landscape. Procurement of this compound enables structure-activity relationship (SAR) studies comparing quinazoline-based inhibitors to pyridine-based counterparts (e.g., sorafenib), particularly for probing the structural determinants of EGFR vs. VEGFR2 selectivity in the quinazoline urea series [1].

Quote Request

Request a Quote for 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.